tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of propanoic acid and contains a tert-butyl ester group, a pyrrolidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrrolidine ring and amino group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pyrrolidine-1-carboxylate
- tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate
- tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pentanoate
Uniqueness
tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group, pyrrolidine ring, and amino group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 3-(2-pyrrolidin-1-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)6-7-14-8-11-15-9-4-5-10-15/h14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYUVCQRDSCNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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